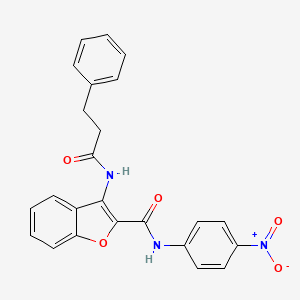

N-(4-nitrophenyl)-3-(3-phenylpropanamido)benzofuran-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-nitrophenyl)-3-(3-phenylpropanamido)benzofuran-2-carboxamide, also known as NPC, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. NPC is a benzofuran derivative that has been synthesized using various methods and has shown promising results in various applications.

Applications De Recherche Scientifique

Therapeutic Potential and Binding Properties

N-(4-nitrophenyl)-3-(3-phenylpropanamido)benzofuran-2-carboxamide and its derivatives exhibit significant potential in therapeutic applications. Carella et al. (2019) synthesized 4-nitrophenyl-functionalized benzofuran compounds and evaluated their antiproliferative activity against prostate tumor cells. The study emphasized that the antiproliferative effect is associated with the lipophilicity of the compounds and their ability to bind to telomeric DNA. The benzofuran derivatives showed higher antiproliferative activity compared to benzodifuran systems. Specifically, the benzofuran derivative BF1 demonstrated an ability to bind to telomeric DNA, which correlates with its antiproliferative properties and its unexpected impact on cell cycle progression (Carella et al., 2019).

Crystal Structure and Molecular Interaction

Saeed et al. (2008) synthesized 2-Nitro-N-(4-nitrophenyl)benzamide and conducted a comprehensive analysis including spectroscopy, elemental analysis, and single-crystal X-ray diffraction. The study provides detailed insights into the crystal structure, the orientation of nitro groups in relation to the phenyl rings, and the significance of intramolecular and intermolecular hydrogen bonds in stabilizing the structure, highlighting the complex molecular interactions within these compounds (Saeed, Hussain, & Flörke, 2008).

Antimicrobial Properties

Idrees et al. (2019) focused on the synthesis and antimicrobial screening of novel benzofuran-2-yl derivatives. They performed cyclocondensation reactions and structural analysis through various spectroscopic methods. The compounds exhibited significant in-vitro antibacterial activity against both gram-negative and gram-positive bacterial strains, indicating the potential of these compounds in antimicrobial applications (Idrees, Kola, & Siddiqui, 2019).

Sigma Receptor Binding

Marriott et al. (2012) synthesized novel benzofuran-2-carboxamide ligands selective for sigma receptors. Their study involved microwave-assisted reactions and a modified Finkelstein halogen-exchange for N-alkylation. The synthesized carboxamides exhibited high affinity for the sigma-1 receptor, indicating their potential use in neurological studies or as therapeutic agents (Marriott, Morrison, Moore, Olubajo, & Stewart, 2012).

Propriétés

IUPAC Name |

N-(4-nitrophenyl)-3-(3-phenylpropanoylamino)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19N3O5/c28-21(15-10-16-6-2-1-3-7-16)26-22-19-8-4-5-9-20(19)32-23(22)24(29)25-17-11-13-18(14-12-17)27(30)31/h1-9,11-14H,10,15H2,(H,25,29)(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICGMLCLBELTBAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-nitrophenyl)-3-(3-phenylpropanamido)benzofuran-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-chlorobenzyl)-8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2570310.png)

![1-(3-Methoxyphenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2570317.png)

![4-[3-(Pyridin-4-yloxymethyl)piperidine-1-carbonyl]benzonitrile](/img/structure/B2570320.png)

![4-[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazole-1-carbonyl]-N,N-diethylbenzenesulfonamide](/img/structure/B2570321.png)

![3-Chloro-4-[(1-cyclobutylaziridin-2-yl)methoxy]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2570327.png)

![1-(3-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}piperidin-1-yl)prop-2-en-1-one](/img/structure/B2570328.png)